N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide
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Overview
Description
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-methoxyphenyl and 3-nitrophenyl derivatives. These intermediates are then subjected to a series of reactions, including amide bond formation and oxalamide coupling, under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted aromatic compounds.
Scientific Research Applications
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is explored for use in materials science, particularly in developing new polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-nitrophenyl)oxalamide: Similar structure but with a different position of the nitro group.
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide: Similar structure but with a different position of the methoxy group.
N1-(2-(3-methoxyphenyl)-2-piperidinoethyl)-N2-(3-nitrophenyl)oxalamide: Similar structure but with a different heterocyclic ring.
Uniqueness
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(3-nitrophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6/c1-30-18-7-2-4-15(12-18)19(24-8-10-31-11-9-24)14-22-20(26)21(27)23-16-5-3-6-17(13-16)25(28)29/h2-7,12-13,19H,8-11,14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWFZFYRIAIYMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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